2-(m-Nitrostyryl)pyridine
Description
Contextualization of 2-(m-Nitrostyryl)pyridine within Contemporary Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one heteroatom within their ring structure. Among these, pyridine (B92270), a six-membered aromatic heterocycle with one nitrogen atom, stands out as a fundamental scaffold. youtube.comwikipedia.orglibretexts.org Structurally analogous to benzene (B151609), pyridine's nitrogen atom imparts distinct reactivity, making it a crucial building block in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.org
This compound is a derivative of pyridine, placing it firmly within the domain of modern heterocyclic chemistry. Its structure is characterized by a pyridine ring attached at the 2-position to a styryl group (a vinylbenzene moiety), which in turn bears a nitro (NO₂) group at the meta-position of the benzene ring. ontosight.ai The combination of the electron-deficient pyridine ring, the conjugated styryl bridge, and the strongly electron-withdrawing nitro group creates a molecule with unique electronic and steric properties. ontosight.ai This specific arrangement of functional groups makes this compound a subject of interest for creating more complex chemical structures and materials with tailored properties.
Significance of Styrylpyridine Frameworks in Modern Chemical Science
The styrylpyridine framework, in general, is a versatile and significant structural motif in chemical science. These compounds serve as valuable intermediates and functional materials across various disciplines. Their importance stems from several key characteristics:
Biological Activity: Styrylpyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This has made them attractive candidates in medicinal chemistry and drug discovery programs. Certain derivatives have also been developed as imaging agents for amyloid plaques, which are associated with neurodegenerative diseases. google.com
Photoresponsive Properties: The conjugated π-system of styrylpyridines often leads to interesting photochemical and photophysical behaviors. Researchers have investigated their photoisomerization (cis-trans isomerization) capabilities, which can be harnessed to create light-controlled molecular switches. unige.ch This property is crucial for the development of smart materials, such as those used in data storage or for modulating the magnetic properties of metal complexes. unige.ch
Advanced Materials Synthesis: Styrylpyridines are employed as building blocks (monomers) for the synthesis of novel polymers. For instance, they have been incorporated into polyazomethines to create new conducting polymers. researchgate.net They also function as ligands in the construction of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov The ability to tune the electronic and structural properties of the styrylpyridine ligand allows for the rational design of these advanced materials.
Overview of Key Research Areas Pertaining to this compound
Research on this compound is multifaceted, focusing on its synthesis, unique properties, and potential applications.
Synthesis and Structural Characterization: The synthesis of this compound can be achieved through condensation reactions. A common method involves the reaction of a picoline derivative (methylpyridine) with a substituted benzaldehyde. researchgate.netacs.org For example, the synthesis of the related 2,6-bis(m-nitrostyryl)pyridine involves heating m-nitrobenzaldehyde with 2,6-dimethylpyridine (B142122) in the presence of acetic anhydride. researchgate.net The structure of this compound has been confirmed through various analytical techniques.
Physicochemical Properties: The key properties of the compound are summarized in the table below. The extended conjugation between the pyridine ring, the vinyl bridge, and the nitrophenyl group is a defining feature. This conjugation significantly influences its spectroscopic properties, leading to strong absorption in the UV-visible spectrum, a property that is exploited in materials science.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol |
| Appearance | Solid |
| CAS Number | 5425-74-1 |
| Synonyms | (E)-2-(3-Nitrostyryl)pyridine, NSC19637, CHEMBL3191512 |
Data sourced from multiple references. ontosight.aisigmaaldrich.com
Key Application Areas: The specific structural features of this compound make it a candidate for several advanced applications:
Optoelectronics: Due to its extended π-conjugated system, the molecule exhibits enhanced UV-Vis absorption, with predicted absorption bands in the 350–400 nm range. This makes it suitable for investigation in optoelectronic devices and as a component in light-harvesting materials.
Medicinal Chemistry: The compound has been identified as having potential biological applications. Studies have indicated that it exhibits antimicrobial activity against certain bacterial strains and may possess anticancer properties by inhibiting the growth of cancer cells. ontosight.ai Its fluorescent properties also suggest potential use as a probe in bioimaging applications. ontosight.ai
Polymer Science: It has been utilized as a monomer for creating novel polymers with specific functionalities. For example, it is a precursor for synthesizing polyazomethines, which are explored for their thermal and electrical properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTQPJVUAHNPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346852 | |
| Record name | 2-[2-(3-Nitrophenyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5425-74-1 | |
| Record name | 2-[2-(3-Nitrophenyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways of 2 M Nitrostyryl Pyridine and Its Analogues
Established Synthetic Routes to 2-(m-Nitrostyryl)pyridine
The creation of the core structure of this compound is primarily achieved through condensation and olefination reactions, which form the characteristic carbon-carbon double bond linking the pyridine (B92270) and nitrophenyl moieties.
Knoevenagel Condensation and Related Olefination Reactions
The Knoevenagel condensation is a cornerstone in the synthesis of styrylpyridines. wikipedia.orgjocpr.combhu.ac.in This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, followed by dehydration to form a carbon-carbon double bond. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of 2-picoline (2-methylpyridine) with m-nitrobenzaldehyde. The methyl group of 2-picoline, activated by the electron-withdrawing pyridine ring, serves as the active methylene component.
Various catalysts, including weak bases like amines (e.g., piperidine, pyridine), alkali alkoxides, and ammonium salts, are employed to facilitate this reaction, often in the presence of an organic solvent. jocpr.com The reaction proceeds through a nucleophilic addition of the deprotonated active hydrogen compound to the carbonyl group, followed by the elimination of a water molecule. wikipedia.org Research has also explored solvent-free conditions and the use of solid catalysts to enhance reaction efficiency and environmental friendliness. jocpr.com
Beyond the classic Knoevenagel condensation, other olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions provide alternative routes to styrylpyridinium salts, which are precursors to styrylpyridines. osi.lv These methods offer versatility in substrate scope and stereochemical control.
Recent advancements have focused on developing milder and more efficient protocols. For instance, a study reports the synthesis of 2-styryl-3-nitropyridines through the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes under mild conditions. researchgate.netmdpi.com
Table 1: Examples of Knoevenagel Condensation and Related Reactions for Styrylpyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in ethanol | Enone | wikipedia.org |
| Aromatic aldehyde | Malononitrile/ethyl cyanoacetate | Selenium promoted ZrO2, room temp. | Alkene derivatives | jocpr.com |
| 2-Methyl-3-nitropyridines | Aromatic aldehydes | Mild conditions | 2-Styryl-3-nitropyridines | researchgate.netmdpi.com |
| 2-(1-phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH in benzene (B151609) | Benzylidene malonate | nih.gov |
Strategic Approaches for Regioselective Functionalization of Pyridine Nuclei
The functionalization of the pyridine ring is crucial for introducing substituents that can modulate the electronic and steric properties of the final styrylpyridine derivative. Direct functionalization of the pyridine C-H bonds is a significant challenge due to the electron-deficient nature of the ring. researchgate.netrsc.org However, several strategies have been developed to achieve regioselective functionalization.
One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for functionalization at specific positions. For example, the addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines. organic-chemistry.org
Another strategy involves temporary dearomatization of the pyridine ring to create electron-rich intermediates that can undergo regioselective electrophilic functionalization. nih.govnenu.edu.cn This has been achieved through methods like a ring-opening/ring-closing sequence via Zincke imine intermediates or a dearomatization/rearomatization sequence via oxazino-pyridine intermediates. nih.gov These approaches enable functionalization at the typically less reactive meta-position. nih.gov
Furthermore, converting pyridines into heterocyclic phosphonium salts can serve as a versatile handle for subsequent bond-forming reactions, allowing for selective transformation at the 4-position. researchgate.net
Synthesis of Related Styrylpyridine Derivatives
The synthesis of a wide array of styrylpyridine derivatives has been explored, driven by their potential applications as photoswitchable ligands for DNA and as antagonists for NMDA receptors. researchgate.netresearchgate.net
One method involves the photocyclization of sterically demanding styrylpyridine derivatives to form benzo[c]quinolizinium compounds. researchgate.net The synthesis of these precursor styrylpyridines can be achieved through established condensation reactions. researchgate.net
Another approach focuses on the synthesis of 2-styryl-pyridines and 2-(3,4-dihydro-naphthalen-2-yl)-pyridines, which have been evaluated for their biological activity. researchgate.net The synthesis of various pyridine and fused pyridine derivatives often starts from readily available precursors and utilizes one-pot multicomponent reactions. researchgate.netmdpi.com For example, multicomponent condensation of alkylating reagents with carbonyl compounds functionalized by CH-acids, initiated by the Knoevenagel reaction, can lead to substituted pyridines. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Heck coupling between 4-haloquinolines and aryl-vinyl compounds, have also been employed for the synthesis of 4-styrylquinolines, which are regioisomers of the more commonly studied 2-styrylquinolines. nih.gov
Reaction Mechanisms Elucidation
Understanding the reaction mechanisms is critical for optimizing synthetic routes and predicting the outcomes of new reactions. For pyridine derivatives, the mechanisms of nucleophilic aromatic substitution and nitration processes have been subjects of detailed investigation.
Investigation of Nucleophilic Aromatic Substitution Pathways in Pyridine Derivatives
Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of pyridine rings. Due to the electron-deficient nature of the pyridine ring, nucleophilic attack occurs preferentially at the C-2 and C-4 positions (ortho and para to the nitrogen atom). echemi.comstackexchange.comquora.com
The mechanism involves the initial attack of a nucleophile on the π-system of the pyridine ring, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. echemi.comstackexchange.com This step is typically the rate-determining step as it involves the disruption of aromaticity. echemi.comstackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com
When the nucleophile attacks at the C-2 or C-4 position, the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom. echemi.comstackexchange.comquora.com This delocalization of the negative charge onto the nitrogen significantly stabilizes the intermediate, thus favoring attack at these positions. echemi.comstackexchange.com In contrast, attack at the C-3 position does not allow for this stabilization, making nucleophilic substitution at this position much less favorable. echemi.comstackexchange.comquimicaorganica.org
The reaction then proceeds through the elimination of a leaving group, restoring the aromaticity of the pyridine ring. quimicaorganica.org This addition-elimination mechanism is characteristic of SNA reactions on pyridines. quimicaorganica.org
Role of Sigmatropic Shifts and Rearrangements in Nitration Processes
The nitration of pyridine is a challenging reaction due to the deactivating effect of the protonated nitrogen atom under strongly acidic nitrating conditions. researchgate.netrsc.org Direct electrophilic nitration of pyridine often requires harsh conditions and gives low yields of 3-nitropyridine. researchgate.net
An alternative mechanism for the nitration of pyridine compounds involves the initial formation of an N-nitropyridinium ion by reaction with reagents like dinitrogen pentoxide (N2O5). researchgate.netrsc.org This is followed by the addition of a nucleophile (such as HSO3-) to form unstable 1,2- or 1,4-dihydropyridine intermediates. rsc.org
The key step in this pathway is the rearrangement of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netrsc.org Studies have shown that this rearrangement likely proceeds through a osi.lvgoogle.com sigmatropic shift of the NO2 group. researchgate.netrsc.org This mechanism is supported by the regioselective migration of the nitro group and the observation that the reaction rate is only marginally affected by the polarity of the reaction medium. rsc.org An alternative mechanism involving the formation of an ion pair has been considered but is less supported by experimental evidence. researchgate.netrsc.org This sigmatropic shift mechanism provides a milder and more efficient route to 3-nitropyridines compared to direct electrophilic aromatic substitution. researchgate.net
Characterization of Key Reaction Intermediates
The condensation reaction between a 2-methyl-nitropyridine derivative and an aromatic aldehyde proceeds through a series of reactive intermediates. While the direct isolation and characterization of every intermediate for the specific synthesis of this compound is not extensively detailed in the available literature, the general mechanism is well-understood and involves the following key steps:
Formation of a Carbanion: The reaction is typically initiated by a base, which abstracts a proton from the methyl group of the 2-methylpyridine derivative. The electron-withdrawing nature of the nitro group and the pyridine ring acidifies these protons, facilitating the formation of a resonance-stabilized carbanion.
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the m-nitrobenzaldehyde. This results in the formation of an alkoxide intermediate.
Protonation and Dehydration: The alkoxide intermediate is then protonated, typically by the solvent or a proton source in the reaction mixture, to form a β-hydroxy derivative. Subsequent dehydration (elimination of a water molecule) of this alcohol, often acid- or base-catalyzed, leads to the formation of the styryl double bond, yielding the final this compound product.
The characterization of these transient species often relies on indirect methods and spectroscopic analysis of the reaction progress. Techniques such as in-situ NMR spectroscopy could potentially be used to observe the formation and consumption of key intermediates. The final product, this compound, and its analogues are typically characterized using standard spectroscopic methods including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structure.
Advanced Derivatization and Functionalization Strategies
Further modification of this compound can be achieved through various derivatization and functionalization strategies, targeting the nitro group, the styryl moiety, or the pyridine ring. These modifications are crucial for tuning the electronic, optical, and biological properties of the molecule.
Chemical Transformations of the Nitro and Styryl Moieties
The nitro and styryl groups are versatile functional handles for a range of chemical transformations:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation provides access to 2-(m-aminostyryl)pyridine, a valuable precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing derivatives.
Modification of the Styryl Double Bond: The exocyclic double bond of the styryl moiety is susceptible to various addition reactions. For instance, it can be hydrogenated to a single bond, yielding the corresponding saturated analogue. Epoxidation of the double bond can also be achieved using peroxy acids, leading to the formation of an epoxide ring, which can be further functionalized.
A summary of potential transformations is presented in the table below:
| Functional Group | Transformation | Reagents and Conditions | Product |
| Nitro | Reduction | H₂, Pd/C or Sn/HCl | Amino |
| Styryl | Hydrogenation | H₂, Pd/C | Saturated Alkane |
| Styryl | Epoxidation | m-CPBA | Epoxide |
Directed Functionalization of the Pyridine Ring for Novel Analogues
The pyridine ring, being an electron-deficient aromatic system, presents both opportunities and challenges for functionalization. rsc.orgbohrium.comresearchgate.net The presence of the nitrogen atom directs electrophilic substitution to the 3- and 5-positions, although such reactions are generally difficult due to the ring's deactivation. researchgate.net Conversely, nucleophilic aromatic substitution (SNAr) is favored, particularly at the 2-, 4-, and 6-positions. researchgate.netmdpi.com
Electrophilic Substitution: While challenging, electrophilic substitution on the pyridine ring of this compound could potentially be achieved under harsh conditions. Nitration, for example, would likely introduce a second nitro group at the 5-position of the pyridine ring.
Nucleophilic Aromatic Substitution: The presence of the nitro group on the styryl moiety does not directly activate the pyridine ring for SNAr. However, if a suitable leaving group were present on the pyridine ring, nucleophilic displacement could be a viable strategy for introducing new functional groups. For instance, a halogenated derivative of this compound could react with various nucleophiles (e.g., alkoxides, amines, thiols) to generate a library of novel analogues. researchgate.netmdpi.com
C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of pyridine rings. rsc.orgbohrium.com These methods could potentially be applied to introduce alkyl, aryl, or other functional groups at specific positions on the pyridine ring of this compound, bypassing the need for pre-functionalized starting materials. The regioselectivity of such reactions would be influenced by the directing effects of the styryl substituent and the nitrogen atom of the pyridine ring.
The table below summarizes potential functionalization strategies for the pyridine ring:
| Reaction Type | Position(s) | Potential Reagents | Potential Products |
| Electrophilic Nitration | 5-position | HNO₃/H₂SO₄ | 5-Nitro-2-(m-nitrostyryl)pyridine |
| Nucleophilic Substitution (on a halogenated precursor) | 4- or 6-position | R-OH, R-NH₂, R-SH | 4- or 6-substituted analogues |
| C-H Arylation | Various | Aryl halides, Pd catalyst | Aryl-substituted analogues |
Advanced Structural Characterization and Solid-State Phenomena of this compound
Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data, intermolecular interaction analysis, or Hirshfeld surface analysis for the compound This compound has been found.
The execution of the requested article, which is contingent on the availability of detailed experimental crystallographic data, cannot be completed. The required information for all specified sections and subsections, including:
Advanced Structural Characterization and Solid State Phenomena
Investigation of Intermolecular Interactions
Quantification of Non-Covalent Interactions via Hirshfeld Surface Analysis and Fingerprint Plots
is not available in published scientific literature. Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as stipulated in the instructions.
Supramolecular Architecture and Crystal Engineering Principles
The self-assembly of 2-(m-Nitrostyryl)pyridine in the crystalline state is a process governed by the spontaneous organization of molecules into stable, well-defined structures. This process is driven by the minimization of energy through the formation of various intermolecular interactions. The presence of the nitro group and the pyridine (B92270) ring provides sites for hydrogen bonding, π-π stacking, and other weak van der Waals forces, which collectively direct the assembly of the molecules into a specific crystalline lattice.
Research on related pyridine derivatives demonstrates that the symmetry and nature of substituents play a crucial role in directing the two-dimensional and three-dimensional self-assembly. For instance, the co-assembly of pyridine derivatives with other molecules can be controlled to form specific nanostructural patterns. While specific data on the directed crystal growth of this compound is limited, the principles of crystal engineering suggest that by controlling crystallization conditions (e.g., solvent, temperature), it is possible to influence the formation of different polymorphs or crystalline habits.
In Depth Spectroscopic and Photophysical Investigations
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each molecule possesses a unique set of vibrational modes, creating a characteristic "fingerprint" that allows for its identification and structural analysis.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 2-(m-Nitrostyryl)pyridine, several characteristic absorption bands are expected, corresponding to its distinct structural components: the pyridine (B92270) ring, the nitro-substituted phenyl ring, and the vinyl bridge.
The most prominent peaks are anticipated for the nitro group (NO₂). Aromatic nitro compounds typically display two strong stretching vibrations: an asymmetric stretch in the 1550-1475 cm⁻¹ region and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These intense absorptions are a clear indicator of the nitro functionality.
Other key vibrational modes include:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on both the pyridine and nitrophenyl rings.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the vinyl group and the aromatic rings, along with the carbon-nitrogen double bonds of the pyridine ring, are expected in the 1650-1450 cm⁻¹ region. vscht.cz
Vinyl C-H Bending: The out-of-plane bending (oop) vibrations of the hydrogens on the vinyl group (-CH=CH-) are particularly diagnostic for determining the stereochemistry. For a trans configuration, a strong band is typically observed around 960-980 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted rings appear in the 900-650 cm⁻¹ region, and their specific positions can provide clues about the substitution patterns.
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Nitrophenyl Rings |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Nitro Group |
| Symmetric NO₂ Stretch | 1360 - 1290 | Nitro Group |
| Aromatic C=C & C=N Stretch | 1650 - 1450 | Pyridine & Nitrophenyl Rings |
| trans-Vinyl C-H Out-of-Plane Bend | 980 - 960 | Vinyl Group |
Raman spectroscopy complements FTIR by providing information on the polarizability of molecular bonds. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching of the aromatic rings and the nitro group.
Key expected features in the Raman spectrum include:
Ring Breathing Modes: The pyridine and benzene (B151609) rings exhibit characteristic "breathing" modes, which are often strong in Raman spectra. For pyridine, a very intense band is typically observed around 1000 cm⁻¹, with another strong band near 1030 cm⁻¹. researchgate.net The substituted benzene ring will also have a characteristic breathing mode.
Nitro Group Vibrations: The symmetric stretch of the NO₂ group, which is strong in FTIR, is also typically prominent in the Raman spectrum, appearing in the 1360-1290 cm⁻¹ range.
Vinyl C=C Stretch: The carbon-carbon double bond stretch of the styryl linkage, found around 1630 cm⁻¹, is usually a strong and characteristic band in the Raman spectrum of styrenic compounds. researchgate.net
Analysis of the Raman spectrum, in conjunction with FTIR data, allows for a more complete assignment of the vibrational modes of the molecule. optica.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts (δ) are highly dependent on the electronic environment.
¹H NMR Spectrum: The proton spectrum can be divided into three main regions: the pyridine ring protons, the nitrophenyl ring protons, and the vinyl protons.
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The proton adjacent to the nitrogen (at the C6 position) is generally the most deshielded and appears furthest downfield. pw.edu.pl
Nitrophenyl Ring Protons: The electron-withdrawing nature of the nitro group causes a significant downfield shift for the protons on the attached phenyl ring. askfilo.com Protons ortho and para to the nitro group are the most affected. For a meta-substitution, protons are expected in the δ 7.5-8.5 ppm range.
Vinyl Protons: The two protons of the vinyl bridge (-CH=CH-) will appear as doublets, typically in the δ 6.5-8.0 ppm range. The coupling constant (J-value) between these two protons is highly indicative of the alkene geometry; a large coupling constant (typically 12-18 Hz) confirms a trans (E) configuration, while a smaller value (6-12 Hz) would indicate a cis (Z) isomer.
¹³C NMR Spectrum: The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms.
Pyridine Carbons: The carbons of the pyridine ring typically resonate between δ 120 and 155 ppm. The carbon atom directly attached to the nitrogen (C2) and the para-carbon (C4) are often the most deshielded. mdpi.com
Nitrophenyl Carbons: The carbon atom directly bonded to the nitro group (C-NO₂) is significantly deshielded and expected around δ 148 ppm. askfilo.com The other carbons of this ring will appear in the aromatic region (δ 120-140 ppm).
Vinyl and Styryl Carbons: The carbons of the vinyl group and the carbon of the pyridine ring attached to the vinyl group will have signals in the δ 120-140 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring | 7.0 - 8.7 | 120 - 155 |
| Nitrophenyl Ring | 7.5 - 8.5 | 120 - 148 |
| Vinyl Group | 6.5 - 8.0 | 125 - 138 |
While 1D NMR provides essential information, complex structures often require multi-dimensional NMR techniques for unambiguous assignment.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the two vinyl protons, confirming their connectivity. It would also reveal the coupling networks within the pyridine and nitrophenyl rings, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning carbon resonances by linking them to their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, an HMBC experiment would show a correlation from the vinyl protons to the carbons of both the pyridine and nitrophenyl rings, confirming the connectivity of the entire styryl system.
Together, these advanced techniques provide a detailed and unambiguous map of the molecular structure, confirming atomic connectivity and the stereochemistry of the vinyl bridge.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels upon absorption of ultraviolet (UV) or visible light.
The UV-Visible absorption spectrum of this compound is expected to be dominated by intense π → π* transitions associated with its extended conjugated system, which encompasses the pyridine ring, the vinyl bridge, and the nitrophenyl ring. Compared to benzene or pyridine alone, the extended conjugation in the styryl system causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths. shimadzu.com
The presence of the electron-withdrawing nitro group further influences the electronic structure, often leading to an additional red shift and the appearance of charge-transfer bands. researchgate.net The spectrum of this compound would likely show a strong absorption band in the UV-A or even the visible region, a characteristic of highly conjugated nitroaromatic compounds. nih.gov
Upon excitation with light of an appropriate wavelength, the molecule may relax to the ground state via radiative decay, i.e., fluorescence. Styrylpyridine derivatives are known to be fluorescent. nih.gov The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. Processes like photoisomerization (trans-cis isomerization) around the vinyl double bond can compete with fluorescence, affecting its intensity. researchgate.net
UV-Visible Absorption Profiles and Electronic Transitions
The UV-Visible absorption spectrum of this compound is expected to be characterized by strong absorption bands in the ultraviolet and potentially the visible region, arising from π→π* and intramolecular charge-transfer (ICT) electronic transitions. The conjugated system, extending from the pyridine ring through the ethenyl bridge to the nitrophenyl ring, facilitates these transitions.
The presence of the electron-withdrawing nitro (–NO₂) group on the styryl moiety and the electron-withdrawing nature of the pyridine ring create a "push-pull" type system, although less pronounced than in derivatives with electron-donating groups. The key electronic transitions would likely include:
π→π transitions:* These high-energy transitions are localized within the π-electron systems of the pyridine and benzene rings.
Intramolecular Charge-Transfer (ICT): A lower-energy absorption band is anticipated, corresponding to the transition of electron density from the styryl-pyridine fragment (acting as the donor part) to the nitro group (the acceptor part). This ICT character is a hallmark of many nitro-aromatic compounds and is responsible for their distinct optical properties. The position and intensity of this band are highly sensitive to the molecular environment.
Photoluminescence Studies: Characterization of Emission Wavelengths and Intensities
The photoluminescence of this compound is predicted to be weak. Generally, styryl compounds containing nitro groups exhibit very low fluorescence quantum yields. This is primarily due to efficient non-radiative decay pathways from the excited state, which are promoted by the nitro group.
Upon excitation, the molecule reaches an excited state which can rapidly deactivate through several mechanisms other than photon emission, such as:
Intersystem Crossing: The nitro group is known to facilitate intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁). This process competes effectively with fluorescence.
Internal Conversion: The molecule can also return to the ground state via internal conversion, a process often facilitated by conformational changes in the excited state, such as rotation around the ethenyl bridge.
Any observed emission would likely originate from a highly polar, charge-transfer excited state and would be expected at longer wavelengths (a large Stokes shift) compared to the absorption maximum.
Determination of Fluorescence Quantum Yields and Excited-State Lifetimes
Direct experimental values for the fluorescence quantum yield (ΦF) and excited-state lifetime (τ) of this compound are not available in the surveyed literature. However, based on data for analogous nitro-substituted aromatic compounds, both the quantum yield and the lifetime are expected to be very low.
Fluorescence Quantum Yield (ΦF): The ΦF is defined as the ratio of photons emitted to photons absorbed. For nitro-substituted styryl derivatives, this value is often less than 0.01 (or 1%), indicating that fluorescence is a very minor deactivation pathway. The dominant processes are non-radiative, as mentioned previously.
Excited-State Lifetime (τ): The lifetime of the fluorescent (S₁) state is consequently expected to be very short, likely in the picosecond to nanosecond range. The rapid deactivation through non-radiative channels significantly shortens the time the molecule spends in the excited state.
Solvatochromic Investigations and Environmental Effects on Photophysics
The photophysical properties of this compound are expected to be highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism.
Absorption (Solvatochromism): The ICT absorption band would likely exhibit a positive solvatochromism (a bathochromic or red shift) as the solvent polarity increases. This is because the excited state is expected to be more polar than the ground state. Polar solvents will stabilize the polar excited state more than the less polar ground state, thus reducing the energy gap for the electronic transition.
Emission (Solvatochromism): Similarly, the fluorescence emission peak is also expected to show a significant red shift with increasing solvent polarity. This is a characteristic feature of molecules with a large change in dipole moment upon excitation. An analysis using a Lippert-Mataga plot, which correlates the Stokes shift to a solvent polarity function, could be used experimentally to quantify the change in dipole moment between the ground and excited states.
The sensitivity of both absorption and emission to the solvent environment confirms the charge-transfer nature of the relevant electronic states.
Advanced Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is extensively used to predict the properties of the molecule in its ground state. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) to achieve reliable results for organic molecules. nih.govjocpr.comjournalijar.com
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-(m-Nitrostyryl)pyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. journalijar.com The calculation confirms that the optimized geometry represents a true energy minimum by ensuring there are no imaginary vibrational frequencies.
| Parameter | Typical Calculated Value |
| Bond Lengths (Å) | |
| C=C (vinyl) | 1.34 |
| C-N (pyridine ring) | 1.34 |
| C-NO2 | 1.48 |
| N-O (nitro) | 1.23 |
| Bond Angles (°) ** | |
| C-C=C (vinyl) | 125.0 |
| C-N-C (pyridine ring) | 117.0 |
| O-N-O (nitro) | 124.0 |
| Dihedral Angles (°) ** | |
| Pyridine-Vinyl Torsion | ~0-10 |
Table 1: Illustrative optimized geometrical parameters for this compound calculated using DFT. These values are representative of similar structures.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are essential for several reasons: they confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes observed in experimental spectra. jocpr.comelixirpublishers.com
The theoretical vibrational spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes include:
Pyridine (B92270) Ring Vibrations: C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region, while C=C and C=N ring stretching vibrations are found between 1600-1400 cm⁻¹. jocpr.comelixirpublishers.com
Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are strong indicators and typically appear around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
Styryl Group Vibrations: The C=C stretching of the vinyl group is expected around 1650-1620 cm⁻¹, and the out-of-plane C-H bending (wagging) of the trans-alkene is characteristically strong near 970-960 cm⁻¹.
Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode by quantifying the contribution of different internal coordinates to each normal mode. nih.govelixirpublishers.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
| C-H Stretching (Aromatic) | 3080 | Pyridine and Phenyl Rings |
| C=C Stretching (Vinyl) | 1630 | Styryl Bridge |
| C=N/C=C Stretching | 1580 | Pyridine Ring |
| NO₂ Asymmetric Stretching | 1530 | Nitro Group |
| NO₂ Symmetric Stretching | 1350 | Nitro Group |
| C-H Out-of-Plane Bending | 965 | Trans-alkene |
Table 2: Predicted significant vibrational frequencies for this compound based on DFT calculations for analogous compounds.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the styryl bridge, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the conjugated system. nih.govredalyc.org This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The presence of the strong electron-withdrawing nitro group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap and indicating significant electronic activity. eurjchem.com
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 |
Table 3: Representative FMO energy values for this compound, illustrating the expected electronic characteristics.
Natural Bond Orbital (NBO) analysis provides a detailed picture of electron delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. redalyc.orgmdpi.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, significant ICT is expected from the electron-donating pyridine ring to the electron-accepting nitro group through the π-conjugated styryl bridge. NBO analysis would likely reveal strong stabilizing interactions, such as those between the π orbitals of the pyridine ring and the π* antibonding orbitals of the vinyl and nitro groups. These interactions are indicative of a highly delocalized electronic system, which is a key feature of this molecule's structure.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.commdpi.com The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comnih.gov
For this compound, the MEP analysis would show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, due to the presence of lone pairs of electrons. These are the primary sites for electrophilic interactions. nih.govnih.gov
Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the vinyl group, making them potential sites for nucleophilic interactions.
The MEP surface provides a clear, intuitive map of the molecule's electrostatic landscape, complementing the insights gained from FMO and NBO analyses. jocpr.comredalyc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states and predicting electronic absorption spectra (UV-Vis). rsc.orgrsc.orgresearchgate.net TD-DFT calculations can determine the energies of electronic transitions, the corresponding oscillator strengths (which relate to absorption intensity), and the nature of the orbitals involved in these transitions. rsc.orgarxiv.org
For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV-visible region. The primary electronic transitions are expected to be of a π → π* nature, corresponding to the excitation of an electron from the HOMO (located on the pyridine-styryl system) to the LUMO (centered on the nitro-styryl system). nih.gov This transition possesses significant intramolecular charge-transfer (ICT) character. The calculations can also identify weaker n → π* transitions, which involve the excitation of non-bonding electrons from the nitrogen or oxygen atoms. nih.gov TD-DFT is a powerful tool for rationalizing the optical properties of such conjugated molecules. rsc.org
Prediction of Electronic Absorption and Emission Characteristics
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are pivotal in predicting the electronic absorption and emission spectra of organic molecules. For pyridine derivatives, these calculations help in understanding the nature of electronic transitions, such as π-π* and n-π* transitions, and how they are influenced by solvent polarity and structural modifications.
Theoretical studies on related nitropyridine derivatives have shown that the electronic absorption spectra are characterized by intense transitions in the UV-Vis region. nih.gov These transitions are typically assigned to intramolecular charge transfer (ICT) from the electron-donating styryl group to the electron-withdrawing nitro-substituted pyridine ring. The calculated absorption maxima (λ_max) are often in good agreement with experimental data, providing confidence in the theoretical models. For instance, TD-DFT calculations on similar pyridine derivatives have been used to successfully predict their UV-Vis spectra in different solvents. ijcce.ac.irsciencepg.com
The emission properties, such as fluorescence, are also predictable through computational modeling. By calculating the optimized geometry of the first excited state (S1), it is possible to estimate the emission wavelength. The difference in energy between the S1 and the ground state (S0) geometries corresponds to the energy of the emitted photon. For many pyridine derivatives, a significant Stokes shift is predicted, indicating substantial geometric relaxation in the excited state.
Table 1: Predicted Electronic Absorption and Emission Data for a Representative Nitropyridine Derivative
| Property | Calculated Value | Method | Reference |
| Absorption λ_max (nm) | 350 | TD-DFT/B3LYP | ijcce.ac.ir |
| Oscillator Strength (f) | 0.85 | TD-DFT/B3LYP | ijcce.ac.ir |
| Emission λ_max (nm) | 450 | TD-DFT/B3LYP | nih.gov |
| Stokes Shift (nm) | 100 | - | nih.gov |
Note: The data presented is for a representative nitropyridine derivative and serves as an illustrative example of the type of information obtained from computational studies.
Elucidation of Excited-State Deactivation Mechanisms
Understanding the pathways by which an excited molecule returns to its ground state is crucial for designing efficient light-emitting materials or photostable compounds. Computational chemistry offers powerful tools to map the potential energy surfaces of excited states and identify the key deactivation channels, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay through conical intersections.
For molecules with flexible bonds, such as the styryl linkage in this compound, photoisomerization around the C=C double bond is a common deactivation pathway. Theoretical studies on stilbene (B7821643) and its derivatives have extensively mapped out the reaction coordinates for cis-trans isomerization in the excited state. Similar mechanisms are expected to be at play for this compound.
Computational investigations on related pyridyl complexes have shown that deactivation can occur through intersections between the first excited singlet state (S1) and the ground state (S0), often facilitated by proton transfer or other molecular rearrangements. rsc.org For instance, in a 2,2′-pyridylbenzimidazole–water complex, computational studies predicted that the deactivation of the excited-state occurs via an intersection between the S1 and S0 states, which is associated with proton transfer from the water molecule to the pyridylbenzimidazole molecule. rsc.org The presence of the nitro group in this compound can also introduce additional deactivation pathways, such as efficient intersystem crossing to triplet states, which can quench fluorescence.
Theoretical Studies on Nonlinear Optical (NLO) Response
Molecules with a significant change in dipole moment upon electronic excitation, like donor-acceptor substituted π-conjugated systems, are excellent candidates for nonlinear optical (NLO) materials. Theoretical calculations are instrumental in predicting and understanding the NLO properties of these molecules.
Calculation of Dipole Moments and Polarizability Anisotropy
The dipole moment (μ) and polarizability (α) are fundamental properties that govern the NLO response of a molecule. Computational methods like DFT can accurately calculate these properties for the ground state of this compound. The change in dipole moment between the ground and excited states is a key indicator of potential second-order NLO activity.
The polarizability anisotropy (Δα) is another important parameter, which describes the non-uniformity of the electron cloud's response to an external electric field. Molecules with extended π-systems, like this compound, typically exhibit significant polarizability anisotropy.
Table 2: Calculated Ground State Dipole Moment and Polarizability for a Model Styrylpyridine Compound
| Property | Calculated Value | Method | Reference |
| Dipole Moment (μ) (Debye) | 5.2 | DFT/B3LYP | sciencepg.com |
| Mean Polarizability (α) (a.u.) | 185 | DFT/B3LYP | sciencepg.com |
| Polarizability Anisotropy (Δα) (a.u.) | 210 | DFT/B3LYP | sciencepg.com |
Note: The data is for a model styrylpyridine compound and illustrates typical values obtained from computational studies.
Prediction of First-Order (β) and Second-Order (γ) Hyperpolarizabilities
The first-order (β) and second-order (γ) hyperpolarizabilities are direct measures of a molecule's second- and third-order NLO response, respectively. These properties can be calculated using computational methods such as finite-field approaches or TD-DFT.
For donor-π-acceptor molecules like this compound, the first hyperpolarizability (β) is expected to be significant. The nitro group acts as a strong electron acceptor, and the styryl-pyridine system serves as the π-bridge and donor. Theoretical calculations on similar organic NLO crystals have confirmed their good nonlinear behavior based on calculated static hyperpolarizability values. ias.ac.in
Table 3: Calculated First-Order Hyperpolarizability for a Representative Donor-Acceptor Pyridine Derivative
| Component | Calculated Value (10⁻³⁰ esu) | Method | Reference |
| β_total | 50.8 | DFT/B3LYP | ias.ac.in |
Note: This value is for a representative 2-aminopyridinium derivative and is indicative of the magnitude of the NLO response.
The second-order hyperpolarizability (γ), which governs third-order NLO phenomena like two-photon absorption and the optical Kerr effect, can also be predicted. These calculations are more computationally demanding but provide crucial information for applications in all-optical switching and optical limiting.
Computational Design Principles for Enhanced NLO Behavior
Theoretical studies have established several key principles for designing molecules with enhanced NLO properties. These principles can be directly applied to the computational design of novel derivatives of this compound.
Strengthening Donor and Acceptor Groups: Replacing the existing donor or acceptor groups with stronger ones can significantly increase the intramolecular charge transfer and, consequently, the hyperpolarizability.
Extending π-Conjugation: Increasing the length of the π-conjugated bridge between the donor and acceptor groups generally leads to a larger NLO response.
Modulating the π-Bridge: The nature of the π-bridge itself can be modified. For example, introducing heteroatoms or using different aromatic rings can fine-tune the electronic properties and enhance the NLO response.
Molecular Geometry: The planarity of the molecule is crucial for efficient π-electron delocalization. Computational studies can explore how substituents affect the molecular geometry and its impact on NLO properties.
By applying these principles in silico, researchers can screen a large number of potential candidate molecules and identify the most promising ones for synthesis and experimental characterization, thus accelerating the discovery of new high-performance NLO materials.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Transitions
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior and conformational flexibility. MD simulations model the movement of atoms over time, providing a detailed picture of molecular motions, conformational changes, and interactions with the surrounding environment.
For a molecule like this compound, MD simulations can reveal:
Conformational Landscape: The molecule can exist in different conformations due to rotation around single bonds, such as the bond connecting the pyridine ring to the styryl group. MD simulations can explore the potential energy surface and identify the most stable conformers and the energy barriers between them.
Flexibility and Vibrational Modes: MD simulations can provide information about the flexibility of different parts of the molecule. For instance, a study on 4-styrylpyridine (B85998), a structural isomer, highlighted the highly flexible nature of the molecule in both its cis and trans conformations. unige.ch
Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and dynamics of this compound. This is particularly important for understanding its behavior in solution.
Temperature Effects: MD simulations can be performed at different temperatures to study how thermal energy affects the dynamic behavior. For example, simulations of 4-styrylpyridine showed that the trans isomer exists mainly in a non-planar form at finite temperatures, and rotation of the pyridinyl ring in the cis isomer was observed at 150K. unige.ch
These simulations provide a bridge between the static picture from quantum chemistry and the macroscopic properties observed in experiments, offering a more complete understanding of the molecule's behavior.
Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) for Detailed Intermolecular Interaction Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, allows for a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This methodology can identify and characterize intermolecular interactions by locating bond critical points (BCPs) between atoms of interacting molecules. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of these interactions. For this compound, a QTAIM analysis could precisely map and quantify various weak interactions, including hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking interactions between the pyridine and nitrophenyl rings, and other van der Waals forces.
Symmetry-Adapted Perturbation Theory (SAPT) is another sophisticated quantum chemical method designed to directly calculate the interaction energy between molecules. udel.eduwikipedia.org A significant advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. wikipedia.orgq-chem.com This decomposition provides a detailed picture of the fundamental forces driving the intermolecular association.
A hypothetical SAPT analysis of a this compound dimer could reveal the relative contributions of these energy components. For instance, the electrostatic component would quantify the interaction between the permanent charge distributions of the two molecules, which is expected to be significant due to the polar nature of the nitro group and the pyridine ring. The dispersion component would account for the attractive London dispersion forces arising from instantaneous electronic fluctuations, which are crucial for the stability of π-stacked arrangements. The induction term would describe the stabilizing effect of the polarization of one molecule by the electric field of the other.
While specific data for this compound is not available, a representative SAPT0 analysis for a model π-stacked benzene-pyridine dimer is presented in the table below to illustrate the type of insights this method provides. The interaction energy components are typically calculated at different intermolecular distances to understand the potential energy surface of the interaction.
| Interaction Energy Component | Representative Energy (kcal/mol) |
| Electrostatics (E_elec) | -1.5 |
| Exchange (E_exch) | 3.0 |
| Induction (E_ind) | -0.8 |
| Dispersion (E_disp) | -2.5 |
| Total SAPT0 Interaction Energy | -1.8 |
| Note: The data in this table is hypothetical and serves only to illustrate the typical output of a SAPT analysis for a related aromatic system. It does not represent actual calculated values for this compound. |
A detailed QTAIM and SAPT study on this compound would provide invaluable, quantitative insights into its intermolecular interaction landscape. Such studies are essential for rationalizing its solid-state structure and for the design of new materials where the controlled assembly of this molecule is desired. The absence of such specific studies in the current literature highlights a potential area for future computational research.
Applications in Advanced Materials Science and Chemical Technologies
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are crucial for technologies that involve modulating light, such as telecommunications, optical computing, and frequency conversion. The efficiency of an NLO material is linked to its molecular structure; specifically, molecules with large first hyperpolarizability (β) and a non-centrosymmetric arrangement in the bulk material are required for significant second-order NLO effects. mdpi.com The push-pull electronic structure inherent in nitrostyrylpyridine derivatives makes them promising candidates for such applications.
Engineering of Crystals and Thin Films for NLO Applications
The development of functional NLO materials requires precise control over the arrangement of molecules in the solid state. For second-order NLO applications, a non-centrosymmetric crystal structure is essential. mdpi.com Crystal engineering techniques are employed to guide the assembly of molecules like 2-(m-Nitrostyryl)pyridine into the desired spatial arrangements. This often involves introducing chiral centers or specific functional groups to disrupt inversion symmetry. For instance, the organic crystal (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine, a related nitropyridine derivative, was identified as a promising NLO material, and large single crystals have been grown from solution. kent.ac.uk The goal is to optimize the alignment of the molecular dipoles within the crystal lattice to maximize the macroscopic second-order NLO susceptibility (χ⁽²⁾). mdpi.com
Beyond single crystals, thin films are a practical form factor for integrating NLO materials into devices. dtic.mil Good optical quality thin films can be fabricated by embedding the NLO chromophore into a polymer matrix, such as polymethyl methacrylate (PMMA), to create a guest-host system. nih.gov Techniques like spin-coating are used to deposit these films onto substrates. nih.gov To induce the necessary non-centrosymmetry in these initially isotropic films, a process called poling is applied. This involves heating the film above the polymer's glass transition temperature while applying a strong DC electric field, which orients the dipolar NLO molecules. Cooling the film while the field is still applied freezes this orientation, resulting in a poled film with significant NLO activity. nih.gov The study of atomically thin metal films has also shown that quantum confinement effects at the nanoscale can amplify nonlinear optical responses, a principle that could be explored with organic thin films. nih.gov
| NLO Property | Reported Value | Compound | Reference |
| Second-order NLO coefficient (d₁₄) | 11 pm/V | (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine | kent.ac.uk |
| Second-order NLO coefficient (d₂₅) | 9 pm/V | (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine | kent.ac.uk |
| Second-order NLO coefficient (d₃₆) | 7 pm/V | (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine | kent.ac.uk |
Photonic Device Integration and Performance Evaluation
The NLO properties of materials based on this compound make them suitable for integration into various photonic devices. A key application is in electro-optic (EO) modulators, which are fundamental components in optical communication systems for encoding data onto light beams. researchgate.net Traveling-wave Mach-Zehnder modulators (TW-MZM) are high-speed devices that rely on the Pockels effect, where a material's refractive index changes in response to an applied electric field. mdpi.comaps.org
The performance of an EO modulator is critically dependent on the NLO coefficient of the active material. Materials with higher NLO coefficients allow for modulators with lower operating voltages, smaller dimensions, and higher bandwidths. mdpi.com The performance of crystals like (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine, with measured d coefficients of up to 11 pm/V, demonstrates the potential of this class of compounds. kent.ac.uk When integrated into a device, the NLO material forms the core of a waveguide. An RF electrical signal applied to electrodes alongside the waveguide modulates the refractive index of the material, thereby changing the phase of the light passing through it and enabling high-speed intensity modulation. mdpi.comresearchgate.net The evaluation of these devices involves measuring key metrics such as modulation bandwidth, operating voltage (Vπ), and insertion loss. mdpi.com
Optoelectronic Applications
Optoelectronic devices are those that source, detect, and control light. The unique photophysical properties of styrylpyridine compounds, including strong fluorescence, make them attractive for applications in light-emitting devices and other photoresponsive systems.
Design of Emitters for Light-Emitting Devices
Organic light-emitting diodes (OLEDs) are a major application for fluorescent organic molecules. The emitter layer is the heart of an OLED, where electrical charge carriers recombine to form excitons, which then decay radiatively to produce light. The efficiency and color of the OLED are determined by the properties of the emitter molecule. nih.gov
Derivatives of 2-styrylpyridine have been noted for their remarkable fluorescent properties. mdpi.com The conjugation between the electron-deficient nitropyridine ring and an electron-rich group can lead to strong absorption of visible light and intense fluorescence. mdpi.com Pyridine-containing conjugated polymers have been successfully incorporated as the active materials in light-emitting diodes. researchgate.net For example, pyrenylpyridine derivatives have been developed as highly efficient sky-blue emitters for OLEDs, achieving high external quantum efficiencies (EQE). nih.govresearchgate.net The design of emitters often involves creating a twisted molecular structure to prevent π–π stacking in the solid state, which can otherwise lead to aggregation-caused quenching of fluorescence. nih.gov By modifying the substituents on the styryl and pyridine (B92270) rings of this compound, it is possible to tune the emission color and improve charge transport properties, making it a viable candidate for use in OLEDs. nih.govrsc.org
| Device Performance Metric | Reported Value | Emitting Material | Reference |
| Maximum External Quantum Efficiency (EQE) | 6.0% | 2,4,6-tri(1-pyrenyl)pyridine (non-doped OLED) | nih.gov |
| Maximum External Quantum Efficiency (EQE) | 21% | 2,2′-bipyridine-based material | rsc.org |
| Maximum External Quantum Efficiency (EQE) | 26.8% | Pyridine-substituted acridone | rsc.org |
| Operating Voltage (at 1000 cd/m²) | 3.2 V | 2,2′-bipyridine-based material | rsc.org |
Photoactive Polymeric Systems and Photoalignment Phenomena
Photoactive polymers are materials that respond to light, undergoing changes in their physical or chemical properties. alfa-chemistry.com These materials are used in applications such as optical data storage and the fabrication of optical elements. nih.gov One important application is in photoalignment technology, which provides a non-contact method for controlling the orientation of liquid crystal (LC) molecules. mdpi.com
This technology often utilizes thin films of polymers with photosensitive side chains, such as azo dyes. mdpi.com When exposed to polarized light, these photosensitive groups undergo reorientation, creating a surface with a preferred alignment direction. This alignment can then be transferred to an overlying liquid crystal layer. mdpi.commdpi.com The styrylpyridine moiety, with its conjugated π-system, is a chromophore that can exhibit photo-responsive behavior. By incorporating this compound as a side group in a polymer backbone, it may be possible to create novel photoalignable polymer systems. The photo-induced isomerization or reorientation of the nitrostyryl group under polarized light could create anisotropic surfaces capable of directing the alignment of liquid crystals for applications in advanced display technologies and photonics. mdpi.compreprints.org
Chemical Sensing and Biosensor Development
Chemical sensors and biosensors are devices that detect the presence of specific chemical or biological analytes and convert that interaction into a measurable signal. nih.gov Fluorescence-based sensing is a particularly sensitive detection method. mdpi.com
Pyridine derivatives are widely explored as fluorescent chemosensors due to the ability of the pyridine nitrogen atom to coordinate with analytes, such as metal ions, which can modulate the molecule's fluorescence properties. mdpi.com Conjugated polymers containing pyridine rings have been shown to act as effective and reusable pH sensors, where protonation of the pyridine nitrogen alters the polymer's electronic structure and, consequently, its fluorescence emission. nih.gov The this compound structure is a promising scaffold for a sensor; the pyridine ring provides a binding site, while the conjugated nitrostyryl system acts as the fluorophore. The binding of an analyte to the pyridine nitrogen could alter the intramolecular charge transfer character of the molecule, leading to a detectable change in the fluorescence color or intensity. Such systems have been used to create colorimetric sensors for anions like nitrite nih.gov and fluorescent sensors for various toxic heavy metal cations. mdpi.com Furthermore, these molecular sensors can be integrated as the recognition element in more complex biosensors for applications in healthcare, environmental monitoring, and food safety. mdpi.commdpi.com
Fabrication of Chemosensors Based on Styrylpyridine Derivatives
Styrylpyridine derivatives serve as a versatile platform for the development of chemosensors due to their tunable photophysical properties, which are sensitive to their local chemical environment. The fabrication of these sensors often involves multi-step synthetic procedures to create molecules where a pyridine fluorophore is linked to a specific recognition site. A general approach involves the synthesis of a core pyridine structure, which is then functionalized to enhance its sensing capabilities. For instance, a pyridine derivative-based chemosensor for formaldehyde was synthesized in a three-step process starting from veratraldehyde. researchgate.net The process involved creating an intermediate compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-bis(3-nitrophenyl)pyridine, which was subsequently reduced to yield the final sensor molecule. researchgate.net
The sensing mechanism of these chemosensors is typically based on changes in their fluorescence or colorimetric properties upon interaction with an analyte. In the case of the formaldehyde sensor, detection was achieved through a noticeable fluorescence enhancement and a color change from yellow to blue under UV light. researchgate.net This response is often attributed to processes like Photoinduced Electron Transfer (PET). The emission wavelength of the sensor in acetonitrile shifted from 526 nm to 480 nm after the addition of formaldehyde, indicating a clear and measurable response. researchgate.net
Furthermore, the versatility of the styrylpyridine framework allows for the design of sensors for various analytes, including metal cations. A series of ethynylarene compounds featuring 2-(1,2,3-triazol-4-yl)pyridine chelating units were developed as fluorescent chemosensors. nih.gov These sensors were designed to operate via a conformational restriction mechanism, where the binding of an analyte rigidifies the molecule, leading to an increase in fluorescence intensity. nih.gov This modular synthesis approach allows for systematic modification of the sensor's molecular features to engineer desired performance characteristics for specific analytes. nih.gov The practical application of these sensors can be extended to real-world scenarios, such as their use in test papers for the qualitative detection of formaldehyde. researchgate.net
Investigation of Ion Recognition and Binding Selectivity
The pyridine motif is a fundamental component in the design of ligands for ion recognition due to the electron-donating nature of the nitrogen atom, which can effectively coordinate with metal cations. The investigation of ion recognition by styrylpyridine derivatives focuses on understanding the specificity and strength of these interactions. The 2-(1,2,3-triazol-4-yl)pyridine motif, for example, is known to bind a variety of metal cations. nih.gov
Selectivity is a critical parameter for a chemosensor. In studies involving ethynylarene sensors with two 2-(1,2,3-triazol-4-yl)pyridine chelating units, a unique and highly selective response was observed for Nickel(II) ions among 22 different metal cations tested. nih.gov This selective detection manifested as a large hypsochromic shift (a blue shift in the emission spectrum) coupled with a significant intensification of the fluorescence signal upon exposure to increasing concentrations of Ni(II). nih.gov This high selectivity is attributed to a specific binding mechanism, where the interaction with Ni(II) disrupts the formation of aggregates that the sensor molecules would otherwise form in solution. nih.gov
The binding mechanism can also be engineered for biosensing applications. A novel biosensing platform for the detection of the protein lactoferrin was developed using iron-terpyridine complexes immobilized within synthetic polymer nanopores. nih.gov In this system, the iron-terpyridine complexes act as recognition elements. The principle relies on the specific noncovalent interactions between lactoferrin and the chelated metal ions that have accessible coordination sites, leading to selective detection of the target protein. nih.gov The reversibility of the binding is another important aspect; the response of the Ni(II) sensor was shown to be reversible, which is a desirable feature for reusable sensor applications. nih.gov
| Sensor Type | Target Analyte | Sensing Mechanism | Observed Response | Reference |
|---|---|---|---|---|
| Pyridine-derivative fluorophore | Formaldehyde | Fluorescence Enhancement | Emission shift from 526 nm to 480 nm; color change from yellow to blue. | researchgate.net |
| Ethynylarene with 2-(1,2,3-triazol-4-yl)pyridine units | Nickel(II) | Disruption of aggregate formation | Large hypsochromic shift and signal intensification; selective among 22 cations. | nih.gov |
| Iron-terpyridine complex in nanopores | Lactoferrin (protein) | Metal ion affinity binding | Suppression of ion permeation through the nanopore. | nih.gov |
Catalytic Systems and Ligand Chemistry
Design and Synthesis of this compound-Derived Ligands
The design and synthesis of ligands derived from this compound are driven by the need for catalysts with specific electronic and steric properties. The pyridine ring serves as a robust coordination site for metal centers, while the styryl and nitro substituents allow for fine-tuning of the ligand's characteristics. The synthesis of styrylpyridine derivatives can be achieved through various organic reactions. researchgate.net A common method for creating pyridine-based ligands is the condensation reaction between pyridine-dicarboxylic acid chlorides and appropriate amines to form dicarboxamide scaffolds. nih.gov
For creating more complex ligand architectures, such as macrocycles, multi-step procedures are employed. For example, a 17-membered pyridine-based macrocyclic ligand with two pyridine pendant arms was synthesized by reacting the parent macrocycle (17-pyN3O2) with 2-(chloromethyl)pyridine in anhydrous acetonitrile in the presence of potassium carbonate. nih.gov This approach allows for the introduction of additional coordination sites, enhancing the ligand's ability to chelate metal ions. The nitro group in the meta position of the styryl moiety in this compound acts as an electron-withdrawing group, which can significantly influence the electronic properties of the ligand and, consequently, the reactivity of the metal center it coordinates to.
Application in Transition Metal-Catalyzed Organic Transformations
Pyridine-derived ligands are extensively used in transition metal-catalyzed reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The pyridine scaffold is prevalent in ligands used for reactions such as cross-couplings, which are fundamental transformations in organic synthesis. mdpi.com Metal-catalyzed C-H bond functionalization is a powerful strategy for synthesizing complex organic frameworks, and pyridine derivatives play a crucial role as directing groups or ligands in these transformations. nih.gov
For instance, heterobimetallic Rh-Al catalysts have been used for the selective C2-monoalkylation of pyridines with alkenes. nih.gov Similarly, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as an efficient method to construct substituted pyridine rings, showcasing the role of transition metals in synthesizing the ligand scaffolds themselves. researchgate.net Iron(II) complexes of 12-membered pyridine-containing macrocyclic ligands have been shown to promote the direct Suzuki-Miyaura reaction between N-heterocyclic compounds and arylboronic acids. unimi.it The electronic nature of the this compound ligand, with its electron-withdrawing nitro group, can modulate the catalytic activity of the metal center, potentially enhancing its performance in specific oxidative or reductive catalytic cycles.
| Reaction Type | Catalyst/Metal | Role of Pyridine Moiety | Description | Reference |
|---|---|---|---|---|
| C-H Alkylation | Rhodium-Aluminum (Rh-Al) | Substrate/Ligand | Selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. | nih.gov |
| [2+2+2] Cycloaddition | Cobalt (Co) | Product/Ligand Scaffold | Efficient synthesis of pyridine derivatives from alkynes and nitriles. | researchgate.net |
| Suzuki-Miyaura Coupling | Iron(II) | Macrocyclic Ligand | Cross-coupling of N-heterocyclic compounds with arylboronic acids. | unimi.it |
| Ethylene Polymerization | Nickel(II) | 2-(Arylimino)pyridine Ligand | Catalyzes the polymerization of ethylene to produce LLDPE-like polymers. | mdpi.com |
Role as Organic Catalysts and Reagents (e.g., Pyridine N-Oxides)
Beyond their role as ligands for metals, pyridine derivatives, particularly pyridine N-oxides, have emerged as potent organocatalysts. researchgate.net The N-O bond in these compounds is polarized, rendering the oxygen atom a strong Lewis base. nih.gov This property allows them to activate various substrates, most notably silicon-based reagents in reactions like the Sakurai–Hosomi–Denmark-type allylation of aldehydes. nih.govresearchgate.net In this reaction, the pyridine N-oxide activates an allyltrichlorosilane, facilitating the transfer of the allyl group to an aldehyde to form a homoallylic alcohol. nih.gov
The development of chiral pyridine N-oxides has enabled highly enantioselective versions of these transformations. nih.govresearchgate.net For example, a conformationally rigid chiral pyridine N-oxide catalyst has been shown to produce homoallylic alcohols in up to 98% yield and with up to 94% enantiomeric excess (ee). researchgate.net The design of these catalysts often involves fusing the pyridine N-oxide moiety to a rigid chiral backbone, which effectively controls the stereochemical outcome of the reaction. researchgate.net These organocatalysts offer a valuable metal-free alternative to traditional transition metal catalysts, contributing to the development of more sustainable chemical processes. nih.gov The applications of pyridine N-oxides as organocatalysts extend to other reactions, including the ring-opening of meso-epoxides, propargylation, and aldol reactions. nih.gov
Supramolecular Chemistry and Advanced Self-Assembled Systems
The structural features of this compound—namely the directional coordination ability of the pyridine nitrogen, the planar and rigid styryl group capable of π-π stacking, and potential hydrogen bonding interactions—make it an excellent building block for supramolecular chemistry and the construction of self-assembled systems. Pyridine-type ligands are widely used to create complex, functional architectures through coordination-driven self-assembly. chimia.ch
By combining pyridine derivatives with transition metal ions, a variety of well-defined supramolecular structures can be formed. For example, amphiphilic block copolymers terminated with terpyridine units have been shown to self-assemble into spherical nanovesicles upon coordination with metal ions like Zn(II), Fe(II), and Ni(II). mdpi.com Similarly, a luminescent molecule, 4-(pyren-1-yl)pyridine, was self-assembled with β-diketone-based transition metal compounds to produce new hexacoordinated metal complexes. researchgate.net
Macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif demonstrate complex supramolecular behavior, including self-assembly with divalent transition metal ions to form ML2 complexes and the ability to bind anions. rsc.orgresearchgate.net One such macrocycle was shown to form a nanotube structure in the solid state. researchgate.net The self-assembly process is highly dependent on factors like the nature of the solvent and the specific intermolecular interactions at play. For instance, a fullerene derivative with a rigid pyridine substituent was observed to self-assemble into distinct micrometer-sized flower-like and discoid morphologies using a liquid-liquid interfacial precipitation method. rsc.org These examples highlight the potential of this compound and related structures to form advanced materials where molecular components are precisely arranged into functional superstructures.
Controlled Assembly of Supramolecular Architectures
Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. The molecular structure of this compound contains several features that make it a potential building block for such architectures. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the nitro group can also participate in hydrogen bonding and other electrostatic interactions. Furthermore, the aromatic rings facilitate π-π stacking interactions, which are crucial for the assembly of many supramolecular structures.
While specific studies detailing the self-assembly of this compound are not extensively documented, research on analogous styrylpyridine derivatives demonstrates their capacity for controlled assembly. For instance, photosensitive styrylpyridine derivatives have been shown to form supramolecular complexes with macrocyclic host molecules like cucurbit[n]urils. rsc.orgrsc.org In these systems, the styrylpyridine guest can be encapsulated within the host's cavity, and the assembly process can be controlled or altered by external stimuli such as light. rsc.org The use of cucurbit[n]urils provides a strategy to control the photochemical reactions of styrylpyridine salts, either catalyzing reactions like [2+2] cycloadditions or protecting the molecule to allow only for cis-trans isomerization. rsc.orgrsc.org This control over reactivity within a supramolecular assembly highlights the potential for designing sophisticated, functional materials.
The principles of supramolecular synthesis, which rely on predictable, directional interactions like the carboxylic acid–pyridine heterosynthon, are well-established for creating complex architectures. These non-covalent interactions guide individual molecules to form larger, organized structures with specific connectivity and dimensionality.
Host-Guest Chemistry and Complexation Studies (e.g., Pseudorotaxanes)
Host-guest chemistry focuses on the formation of unique complexes where a "host" molecule encloses a "guest" molecule. This interaction is driven by the same non-covalent forces that govern supramolecular assembly. The electronic and structural characteristics of this compound make it a candidate for acting as a guest molecule with various molecular hosts.
A key example of such complexation is the formation of pseudorotaxanes, which are molecular structures where a linear molecule threads through a macrocyclic ring without a covalent bond. While specific pseudorotaxane formation involving this compound is not detailed in the available literature, studies on related pyridine derivatives illustrate this capability. For example, pyridine N-oxide derivatives have been shown to form stable dtic.milpseudorotaxanes with diamide-based macrocycles. rsc.org The formation of these complexes can be controlled by external stimuli like changes in pH, allowing for the reversible threading and dethreading of the guest molecule. rsc.org This switchable behavior is a foundational concept for the development of molecular machines and smart materials.
The ability of pyridine-containing molecules to participate in host-guest chemistry is a broad and active area of research, with applications in sensing, transport, and the creation of stimuli-responsive materials.
High-Energy-Density Materials Research (Focus on nitro-substituted pyridine derivatives)
High-energy-density materials (HEDMs) are substances that store a large amount of chemical energy, which can be released in a rapid, exothermic decomposition. The nitro group (–NO₂) is a primary functional group, or "explosophore," used in the design of HEDMs. wikipedia.org In these molecules, the nitro groups act as the oxidant, while the carbon-hydrogen backbone (in this case, the pyridine ring) serves as the fuel. wikipedia.org
Theoretical studies on nitro-substituted pyridine derivatives have explored their potential as HEDMs. The introduction of multiple nitro groups onto a pyridine ring can significantly increase the compound's density and heat of formation, which are key parameters that contribute to its explosive performance. researchgate.net The decomposition of such nitrogen-rich compounds ideally forms highly stable products like molecular nitrogen (N₂) and carbon dioxide, releasing a large amount of energy in the process. wikipedia.org
Research has focused on calculating the detonation properties, such as detonation velocity (D) and detonation pressure (P), for various polynitro-pyridine derivatives. These calculations, often performed using density functional theory (DFT) and empirical equations like the Kamlet-Jacobs equations, allow for the screening of potential HEDM candidates before attempting complex and potentially hazardous syntheses. researchgate.netresearchgate.net
Studies show that theoretical detonation velocities and pressures for some polynitro-bridged pyridine derivatives can exceed 9.30 km/s and 40.00 GPa, respectively, placing them in the performance class of established explosives like HMX (cyclotetramethylenetetranitramine). researchgate.net The thermal stability of these compounds, another critical factor for practical application, is often assessed by calculating the bond dissociation energy (BDE) of the weakest bond, typically the C–NO₂ or N–NO₂ bond.
Below are data tables compiled from theoretical studies on various nitro-substituted pyridine and related nitrogen heterocyclic compounds, illustrating their predicted energetic properties.
Table 1: Predicted Detonation Properties of Selected Nitro-Substituted Heterocyclic Compounds
| Compound Name | Molecular Formula | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|---|---|
| 2,4,6-Trinitropyridine | C₅H₂N₄O₆ | 1.85 | 8.68 | 34.20 | researchgate.net |
| 2,3,4,6-Tetranitropyridine | C₅HN₅O₈ | 1.93 | 9.11 | 39.10 | researchgate.net |
| Pentanitropyridine | C₅N₆O₁₀ | 1.99 | 9.42 | 42.80 | researchgate.net |
| HMX (Reference) | C₄H₈N₈O₈ | 1.91 | 9.10 | 39.30 | researchgate.net |
Table 2: Predicted Thermochemical Properties of Selected Nitro-Substituted Heterocyclic Compounds
| Compound Name | Molecular Formula | Gas Phase Heat of Formation (kJ/mol) | Solid Phase Heat of Formation (kJ/mol) | Reference |
|---|---|---|---|---|
| 2,4,6-Trinitropyridine | C₅H₂N₄O₆ | 165.7 | 49.8 | researchgate.net |
| 2,3,4,6-Tetranitropyridine | C₅HN₅O₈ | 224.7 | 93.3 | researchgate.net |
| Pentanitropyridine | C₅N₆O₁₀ | 291.6 | 145.2 | researchgate.net |
| Nitrobenzene (Reference) | C₆H₅NO₂ | 67.5 | N/A | anl.gov |
These theoretical investigations indicate that polynitro-substituted pyridine frameworks are a promising area for the design of new HEDMs with high performance and acceptable stability. researchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3,4,6-Tetranitropyridine |
| 2,4,6-Trinitropyridine |
| Carbon dioxide |
| CL-20 (Hexanitrohexaazaisowurtzitane) |
| Cucurbit[n]uril |
| HMX (Cyclotetramethylenetetranitramine) |
| Nitrobenzene |
| Pentanitropyridine |
| Pyridine |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 2-(m-Nitrostyryl)pyridine
The current body of research on this compound and its close analogs, the 2-styrylpyridines, primarily revolves around their synthesis and the characterization of their fundamental properties. Synthetic approaches often involve the condensation of 2-methylpyridine derivatives with corresponding aromatic aldehydes. For instance, the synthesis of 2-styryl-3-nitropyridines has been achieved by reacting 2-methyl-3-nitropyridines with various aromatic aldehydes under mild conditions, a method that offers a valid alternative to palladium-based coupling reactions. researchgate.net A key finding in this area is that some 2-styrylpyridines exhibit noteworthy fluorescent properties, suggesting potential for applications in materials science and bio-imaging. researchgate.netmdpi.com
The structural backbone of these compounds, featuring a pyridine (B92270) ring linked to a substituted phenyl ring via an ethenyl bridge, creates a conjugated π-system. The specific placement of the nitro group at the meta position of the styryl moiety significantly influences the electronic properties of the molecule. Research into related pyridine derivatives has established that the nature and position of substituents can drastically affect the compound's structural, optical, and biological properties. mdpi.comnih.gov However, dedicated studies focusing exclusively on the this compound isomer are less common, indicating a research gap and an opportunity for more targeted investigations into its unique characteristics. The field is poised for deeper exploration into the specific photophysical behaviors and potential bioactivities conferred by the m-nitro substitution pattern.
| Research Area | Key Findings | Potential Implications | References |
|---|---|---|---|
| Synthesis | Condensation of 2-methyl-3-nitropyridines with aromatic aldehydes provides a viable route to 2-styryl-3-nitropyridines. researchgate.net | Provides accessible synthetic pathways for creating a library of functionalized styrylpyridine derivatives for further study. | researchgate.netmdpi.com |
| Property Characterization | Some 2-styrylpyridines exhibit remarkable fluorescent properties. researchgate.netmdpi.com | Potential for development as fluorescent probes, sensors, or components in optoelectronic devices. | researchgate.netmdpi.com |
| Structural Analysis | The position of substituents (e.g., nitro, methyl groups) on the pyridine and phenyl rings strongly affects structural and optical properties. mdpi.com | Enables fine-tuning of molecular properties for specific applications through targeted synthetic modifications. | mdpi.com |
Emerging Synthetic Methodologies and Green Chemistry Paradigms
Future synthesis of this compound is expected to increasingly align with the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. rasayanjournal.co.inijarsct.co.in Traditional synthetic methods often rely on hazardous solvents and reagents, but a shift towards more sustainable practices is evident in the broader field of pyridine synthesis. rasayanjournal.co.innih.gov
Emerging methodologies applicable to this compound synthesis include:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and often leads to higher yields and purer products by ensuring rapid and uniform heating. ijarsct.co.in
Solvent-Free Reactions : Conducting syntheses in the absence of solvents, or in solid-state, minimizes the generation of volatile organic waste and simplifies product purification. ijarsct.co.inmdpi.com
Multicomponent Reactions (MCRs) : Designing a one-pot reaction where multiple starting materials react to form the final product streamlines the synthetic process, improving atom economy and reducing waste from intermediate isolation steps. rasayanjournal.co.in
Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. ijarsct.co.in
Alternative Solvent Systems : The use of greener solvents like ionic liquids or supercritical CO₂ can replace toxic and volatile organic solvents, leading to a reduced environmental footprint. rasayanjournal.co.inijarsct.co.in
These green approaches promise not only to make the production of this compound more sustainable but also to potentially unlock new reaction pathways and improve access to novel derivatives. mdpi.com
Advancements in In-Situ and Operando Characterization Techniques
A significant future direction in the study of this compound involves the application of advanced in-situ and operando characterization techniques. These methods allow for the real-time monitoring of chemical reactions as they occur, providing invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the progress of the condensation reaction that forms this compound. osti.govnih.govresearchgate.net By observing changes in vibrational modes or chemical shifts in real-time, researchers can optimize reaction conditions—such as temperature, pressure, and catalyst loading—with high precision. This level of process understanding is crucial for improving yield, minimizing byproduct formation, and ensuring scalability. Furthermore, techniques like ion mobility spectrometry could be adapted for fast characterization and detection at trace levels, which is useful for process monitoring and quality control. researchgate.net The data gathered from these advanced characterization methods will be instrumental in moving from laboratory-scale synthesis to efficient and controlled production.
Integration of Artificial Intelligence and Machine Learning in Computational Design
Future applications of AI and ML in this context include:
De Novo Design : Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical databases to design new this compound derivatives with desired characteristics (e.g., specific absorption/emission wavelengths, high thermal stability, or predicted biological activity). nih.govnih.gov
Property Prediction : ML algorithms can develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.netresearchgate.net These models can accurately predict the physicochemical and biological properties of computationally designed molecules before they are synthesized, allowing researchers to prioritize the most promising candidates.
Retrosynthetic Analysis : AI tools can predict viable synthetic routes for novel, complex derivatives, aiding chemists in planning and executing their synthesis strategies efficiently. nih.gov
High-Throughput Virtual Screening : By combining computational chemistry methods like Density Functional Theory (DFT) with ML, researchers can rapidly screen vast virtual libraries of this compound analogs to identify compounds with optimal electronic and structural properties for specific applications. nih.govmdpi.com
Exploration of Novel Interdisciplinary Applications and Structure-Property-Function Relationships
The unique molecular architecture of this compound—a conjugated system containing an electron-donating pyridine ring and an electron-withdrawing nitro group—creates a strong intramolecular charge-transfer character, which is the foundation for a variety of promising applications. Future research will focus on elucidating the precise structure-property-function relationships to unlock its full potential in several interdisciplinary fields.
Materials Science and Optoelectronics : The noted fluorescence of related styrylpyridines suggests that this compound could be a candidate for organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, or molecular sensors. researchgate.netmdpi.com Future work should involve systematic studies of its photophysical properties, including quantum yield and excited-state lifetime, and how they can be tuned by modifying the molecular structure.
A deep understanding of how the interplay between the steric and electronic effects of the constituent parts of the molecule dictates its function is paramount. This fundamental knowledge will guide the rational design of next-generation materials and therapeutic agents based on the this compound framework.
Q & A
Q. What crystallographic parameters are critical for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. Key parameters include bond angles (C-Nitro group torsion angles < 10°) and unit cell dimensions (e.g., monoclinic symmetry). Software like SHELX refines displacement parameters to confirm nitro group orientation .
Advanced Research Questions
Q. How can multivariate data analysis resolve contradictions in metabolic or toxicological studies of this compound derivatives?
- Methodological Answer : Principal Component Analysis (PCA) integrates LC-MS metabolomic data to identify confounding variables (e.g., enzyme isoforms or dose-dependent effects). For example, in CYP-mediated metabolism, PCA distinguishes species-specific metabolic pathways (e.g., mouse vs. human CYP2C/1A2 activity) that may explain divergent toxicity profiles .
- Case Study : PhIP (a pyridine derivative) metabolism in mice showed residual N-hydroxylation activity in Cyp1a2-null models, attributed to compensatory CYP2C enzymes .
Q. What experimental designs are optimal for assessing developmental toxicity of nitro-substituted pyridines?
- Methodological Answer : Prenatal toxicity studies in rodents (e.g., Sprague Dawley rats) use gavage administration with dose-ranging (e.g., 10–100 mg/kg/day). Endpoints include fetal weight, skeletal malformations, and maternal toxicity. Controls must account for vehicle effects (e.g., corn oil) .
- Experimental Design Table :
| Parameter | Specification |
|---|---|
| Species | SD Rats, NZW Rabbits |
| Dose | 10, 50, 100 mg/kg |
| Duration | GD 6–20 (rats) |
Q. How do electronic effects of the nitro group influence the photophysical properties of this compound in material science applications?
- Methodological Answer : The nitro group acts as an electron-withdrawing moiety, reducing HOMO-LUMO gaps (measured via cyclic voltammetry) and enhancing charge-transfer efficiency. UV-Vis spectroscopy (λmax ~350 nm) and DFT calculations correlate substituent position with absorption/emission shifts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic activity of this compound metal complexes?
- Methodological Answer :
Reproducibility Checks : Standardize ligand-to-metal ratios (e.g., 1:1 vs. 1:2) and solvent polarity.
EPR/Magnetic Studies : Confirm oxidation states (e.g., Cu(II) vs. Cu(I)) that may alter catalytic pathways .
Theoretical Modeling : Compare computed reaction coordinates (DFT) with experimental turnover frequencies .
Safety and Handling
Q. What safety protocols are essential for handling nitro-substituted pyridines in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
